molecular formula C16H14O2 B13397093 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione CAS No. 121917-04-2

4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

Cat. No.: B13397093
CAS No.: 121917-04-2
M. Wt: 238.28 g/mol
InChI Key: NELNWZJOZOSDFH-UHFFFAOYSA-N
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Description

4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione is an organic compound with the molecular formula C16H14O2 It is a derivative of anthracene, characterized by the presence of a methano bridge and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, leading to the formation of a six-membered ring. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its quinone derivatives can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Methanoanthracene-9,10-dione: Similar structure but lacks the methyl group.

    Anthracene-9,10-dione: A simpler structure without the methano bridge.

    Tetrahydroanthracene derivatives: Compounds with similar hydrogenation patterns but different substituents.

Uniqueness

4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione is unique due to its specific structural features, including the methano bridge and the methyl group

Properties

IUPAC Name

2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELNWZJOZOSDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737566
Record name 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121917-04-2
Record name 4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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